
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, also known as EMCP, is a cyclopropene derivative that has gained significant attention in the field of pharmaceutical research. EMCP is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its potency and selectivity. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be highly potent against cancer cells, with IC50 values in the nanomolar range. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be selective against cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one. One area of research is the development of more efficient synthesis methods for 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can improve its efficacy and safety in vivo. Additionally, further studies are needed to understand the mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one and its potential applications in various diseases. Overall, the research on 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has shown promising results, and further studies are needed to fully explore its potential in medicine.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is a multistep process that involves the reaction of ethyl 3-(4-methoxyphenyl)acrylate with diazomethane, followed by cyclopropanation using ethyldiazoacetate. The final product is obtained after the hydrolysis of the resulting cyclopropane compound. The yield of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is typically around 30-40%, and the purity can be increased through further purification methods such as column chromatography.
Applications De Recherche Scientifique
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been extensively studied for its potential applications in medicine. One of the major areas of research has been its anti-cancer properties. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
156336-51-5 |
|---|---|
Nom du produit |
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O3/c1-3-15-12-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
JOZUGWZTEPWYIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
Synonymes |
2-Cyclopropen-1-one,2-ethoxy-3-(4-methoxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
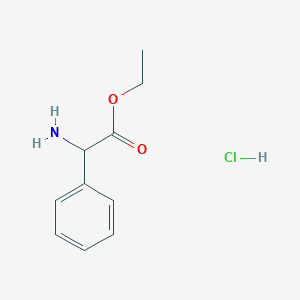


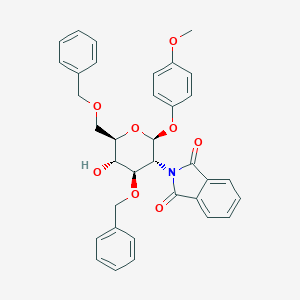
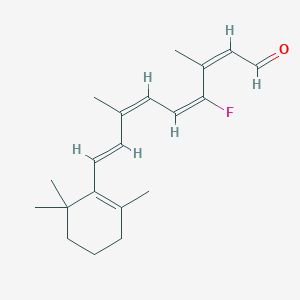

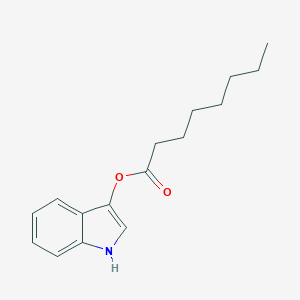
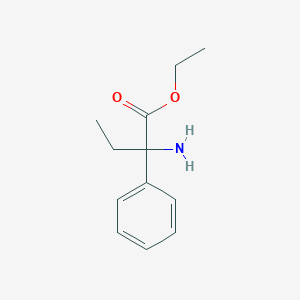
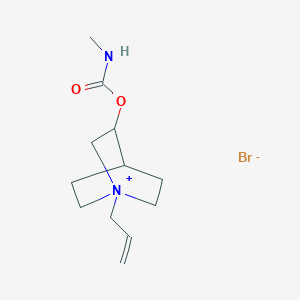
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)

